molecular formula C15H17FN4O2 B12448370 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine

5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine

Katalognummer: B12448370
Molekulargewicht: 304.32 g/mol
InChI-Schlüssel: POALIQSWZGEIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted pyrimidine, the core structure is synthesized through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Morpholine Substitution: The morpholine ring can be introduced through a substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrimidine ring or the fluoro group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use as a therapeutic agent, particularly in cancer research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro and methoxyphenyl groups.

    5-fluoro-2-aminopyrimidine: Lacks the morpholine and methoxyphenyl groups.

    N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro group.

Uniqueness

The presence of the fluoro, methoxyphenyl, and morpholine groups in 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine may confer unique properties, such as increased binding affinity to certain targets or enhanced stability.

Eigenschaften

Molekularformel

C15H17FN4O2

Molekulargewicht

304.32 g/mol

IUPAC-Name

5-fluoro-N-(2-methoxyphenyl)-4-morpholin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C15H17FN4O2/c1-21-13-5-3-2-4-12(13)18-15-17-10-11(16)14(19-15)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)

InChI-Schlüssel

POALIQSWZGEIDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC=C(C(=N2)N3CCOCC3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.